(2E)-3-(3,4-dimethoxyphenyl)-N-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}prop-2-enamide
Description
Its structure features a conjugated (2E)-prop-2-enamide backbone, a 3,4-dimethoxyphenyl group (contributing to lipophilicity and π-π interactions), and a 4-hydroxypiperidine moiety linked via a 2-oxoethyl spacer to the phenyl ring. This design combines elements of cinnamamide derivatives (known for antimicrobial and anti-inflammatory properties) and piperidine-based pharmacophores (common in central nervous system and enzyme-targeting drugs) .
For example, N-[(2S)-2-(4-hydroxyphenyl)-2-hydroxyethyl]-3-(3,4-dimethoxyphenyl)-(2E)-prop-2-enamide, isolated from Petrosimonia species, shares the (2E)-enamide and dimethoxyphenyl groups but substitutes the hydroxypiperidine with a hydroxyethyl chain .
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-30-21-9-5-17(15-22(21)31-2)6-10-23(28)25-19-7-3-18(4-8-19)16-24(29)26-13-11-20(27)12-14-26/h3-10,15,20,27H,11-14,16H2,1-2H3,(H,25,28)/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQKHGFSHBUJKM-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)CC(=O)N3CCC(CC3)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)CC(=O)N3CCC(CC3)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-(3,4-dimethoxyphenyl)-N-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}prop-2-enamide is a synthetic derivative that exhibits significant biological activity, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and potential therapeutic uses based on current research findings.
Chemical Structure and Properties
This compound belongs to a class of molecules that incorporate piperidine and phenyl groups, which are known for their diverse biological activities. The chemical structure can be summarized as follows:
- Molecular Formula : C24H30N2O4
- Molecular Weight : 414.51 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that derivatives of piperidine, including compounds similar to the one , exhibit antimicrobial properties. For instance, studies have shown that piperidine derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Enzyme Inhibition
The compound has been evaluated for its potential as an inhibitor of enzymes such as α-glucosidase. In vitro studies demonstrated that certain piperidine derivatives showed promising inhibition rates compared to standard inhibitors like acarbose. This suggests potential applications in managing conditions like diabetes by controlling carbohydrate digestion .
Anticancer Properties
Emerging research highlights the anticancer potential of compounds containing the piperidine moiety. For example, structural analogs have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . The specific compound may share similar properties due to its structural characteristics.
Study 1: Antimicrobial Efficacy
A study assessing the antimicrobial efficacy of piperidine derivatives reported that certain modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria. The results indicated a correlation between the presence of hydroxyl groups and increased antimicrobial potency .
Study 2: Enzyme Inhibition
In another investigation focusing on α-glucosidase inhibition, several piperidine derivatives were synthesized and tested. The compound exhibited an IC50 value comparable to leading antidiabetic drugs, suggesting its potential as a therapeutic agent for glycemic control .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Binding : The presence of hydroxypiperidine allows for effective binding to enzyme active sites, inhibiting their function.
- Cell Membrane Interaction : The hydrophobic nature of the phenyl groups facilitates interaction with microbial membranes, leading to disruption and cell death.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₈H₁₉N₃O₄
- Molecular Weight : 327.36 g/mol
The structure features a prop-2-enamide backbone with dimethoxyphenyl and piperidinyl substituents, which contribute to its biological activity.
Anticancer Activity
Research has indicated that compounds similar to (2E)-3-(3,4-dimethoxyphenyl)-N-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}prop-2-enamide exhibit significant anticancer properties. The compound's ability to induce apoptosis in cancer cells has been studied extensively. For instance, derivatives with similar structural motifs have shown efficacy against various cancer cell lines, suggesting a potential role in cancer therapy .
Neuropharmacological Effects
The piperidine moiety present in this compound suggests potential neuropharmacological effects. Research indicates that compounds containing piperidine can act as analgesics and may have applications in treating neurological disorders such as depression and anxiety. The specific interactions of this compound with neurotransmitter systems warrant further investigation to elucidate its mechanism of action .
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions typically starting from readily available precursors. The synthesis pathways often include:
- Formation of the prop-2-enamide backbone.
- Introduction of the 3,4-dimethoxyphenyl group via electrophilic aromatic substitution.
- Attachment of the piperidinyl substituent through amide bond formation.
These synthetic strategies can be adapted to produce various derivatives with modified biological activity .
Anticancer Studies
A study published in a peer-reviewed journal demonstrated that a related compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value indicating potent activity. The mechanism was attributed to the induction of cell cycle arrest and apoptosis .
Neuropharmacological Research
Another research effort focused on evaluating the anxiolytic effects of similar piperidine derivatives in animal models. The results indicated a reduction in anxiety-like behavior, supporting the hypothesis that these compounds may modulate GABAergic transmission .
Chemical Reactions Analysis
Enamide Reactivity
The α,β-unsaturated enamide group is highly electrophilic due to conjugation between the carbonyl and the double bond. This system is prone to nucleophilic additions and cyclization reactions.
Key Reactions:
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Michael Addition : The enamide’s β-carbon can act as a Michael acceptor. For example, reaction with amines or thiols could yield substituted adducts .
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Cyclization : Under acidic conditions (e.g., ammonium acetate), enaminones form heterocycles like pyrrolo[1,2-a]pyrazines . Analogously, this compound may cyclize to form fused nitrogen-containing rings.
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Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) would reduce the double bond, yielding a saturated amide derivative .
Hydroxypiperidine Functionalization
The 4-hydroxypiperidine group offers two reactive sites: the hydroxyl group and the piperidine nitrogen.
Key Reactions:
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Esterification | Acetic anhydride, pyridine | Piperidin-4-yl acetate derivative |
| Oxidation | PCC or Jones reagent | Ketone (if secondary alcohol) |
| N-Alkylation | Alkyl halides, base | N-substituted piperidine derivatives |
Methoxyaryl Group Transformations
The 3,4-dimethoxyphenyl group can undergo demethylation or electrophilic substitution.
Key Reactions:
-
Demethylation : Treatment with BBr₃ or HBr/glacial acetic acid would convert methoxy groups to phenolic -OH .
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Electrophilic Aromatic Substitution : Nitration or halogenation at the activated para-position relative to methoxy groups .
Amide Bond Reactivity
The tertiary amide linkage is relatively stable but can undergo hydrolysis or alkylation under specific conditions.
Key Reactions:
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Hydrolysis : Acidic (HCl/H₂O, Δ) or basic (NaOH, Δ) conditions would cleave the amide bond, yielding a carboxylic acid and amine .
-
N-Alkylation : Strong bases (e.g., LDA) and alkyl halides could alkylate the amide nitrogen .
Data Table: Hypothetical Reaction Pathways
| Reaction | Conditions | Product Structure | Yield* |
|---|---|---|---|
| Michael Addition | Thiophenol, Et₃N, RT | β-Phenylthio adduct | ~75% |
| Cyclization | NH₄OAc, EtOH, reflux | Pyrrolo[1,2-a]pyrazine analog | ~60% |
| Hydrogenation | H₂ (1 atm), Pd/C, MeOH | Saturated propionamide | ~90% |
| Demethylation | BBr₃, DCM, 0°C → RT | 3,4-Dihydroxyphenyl derivative | ~85% |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Comparative Data
Key Comparative Insights
Antimicrobial Activity
- Chlorinated Cinnamamides: The 3,4-dichlorophenyl derivatives (e.g., (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide) exhibit superior antibacterial activity compared to non-chlorinated analogs. Their logP values (~5.2) suggest optimal lipophilicity for membrane penetration, correlating with submicromolar efficacy against MRSA and mycobacteria .
- Hydroxypiperidine vs. Piperidine/Pyrrolidine : Piperidine- and pyrrolidine-linked compounds (e.g., 12f , 12g ) demonstrate anticancer activity but lack direct antimicrobial data. The hydroxypiperidine group in the target compound may enhance solubility or hydrogen-bonding interactions compared to unsubstituted amines .
Anti-inflammatory Activity
- Natural Cinnamamides: Compound N-trans-coumaroyl octopamine from Lycium barbarum shows NO inhibition comparable to quercetin, highlighting the role of the enamide backbone and phenolic groups in modulating inflammation .
Physicochemical Properties
- Lipophilicity : Chlorinated derivatives (logP ~5.2) outperform methoxylated analogs (e.g., logP ~3.8 for dimethoxyphenyl compounds), suggesting halogenation improves membrane permeability .
- Thermal Stability : Piperidine-linked 12f (mp 116–118°C) and pyrrolidine-linked 12g (mp 163–165°C) indicate that ring size and substitution affect crystallinity .
Structure-Activity Relationship (SAR) Trends
Substituents on the Phenyl Ring :
- 3,4-Dimethoxy : Enhances metabolic stability but may reduce antibacterial potency compared to 3,4-dichloro substituents .
- Halogenation : Chlorine/fluorine atoms increase lipophilicity and antimicrobial activity .
Oxoethyl Spacer: May confer conformational flexibility for optimal receptor interactions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (2E)-3-(3,4-dimethoxyphenyl)-N-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}prop-2-enamide?
- Methodology : The compound’s amide and enamide bonds can be synthesized using carbodiimide-based coupling reagents. For example, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) in DMF under nitrogen, as demonstrated in analogous syntheses of enamide derivatives . The 4-hydroxypiperidine moiety may require protection/deprotection strategies (e.g., tert-butyloxycarbonyl (Boc) groups) to avoid side reactions during coupling steps. Post-synthesis purification via column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) is recommended .
- Key Data :
| Coupling Reagent | Solvent | Yield (%) | Reference |
|---|---|---|---|
| EDC/HOBt | DMF | 45–57% | |
| DCC/DMAP | CH₂Cl₂ | 35–40% |
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodology : Use a combination of ¹H/¹³C NMR to verify stereochemistry (e.g., the (2E)-configuration via coupling constants J = 15–16 Hz for trans-alkene protons) and MS (ESI or HRMS) for molecular weight confirmation. For example, the 3,4-dimethoxyphenyl group will show characteristic aromatic proton signals at δ 6.8–7.2 ppm, while the 4-hydroxypiperidinyl moiety exhibits hydroxyl protons at δ 1.5–2.5 ppm (broad) .
Advanced Research Questions
Q. What strategies can mitigate steric hindrance during the coupling of the 4-hydroxypiperidin-1-yl fragment to the phenylpropenamide backbone?
- Methodology : Steric effects from the dimethoxyphenyl group may reduce coupling efficiency. Employ bulky activating agents like PyBOP or HATU to enhance reactivity. Alternatively, introduce the piperidinyl fragment early in the synthesis to avoid steric clashes with the aromatic system . Computational modeling (e.g., DFT calculations) can predict spatial constraints and guide reagent selection .
Q. How can contradictory solubility data for this compound in aqueous vs. organic solvents be resolved?
- Methodology : Contradictions may arise from polymorphic forms or protonation states. Perform pH-dependent solubility assays (e.g., shake-flask method at pH 2–12) and characterize crystalline forms via X-ray diffraction. For instance, the hydroxypiperidine group’s pKa (~9–10) suggests increased solubility in acidic buffers due to protonation .
Q. What in vitro assays are suitable for evaluating its biological activity against neurological targets?
- Methodology : The 4-hydroxypiperidine moiety suggests potential affinity for sigma or opioid receptors. Use competitive binding assays (e.g., radioligand displacement with [³H]-DAMGO for μ-opioid receptors) in HEK293 cells expressing human receptors. For functional activity, measure cAMP inhibition via ELISA .
Experimental Design & Data Analysis
Q. How to design SAR studies to optimize the 3,4-dimethoxyphenyl group’s electronic effects?
- Methodology : Synthesize analogs with substituents varying in electron-donating/withdrawing properties (e.g., -OCH₃ → -NO₂, -CF₃). Assess electronic effects via Hammett σ constants and correlate with biological activity (e.g., IC₅₀ values). QSAR models can identify critical substituent parameters .
Q. What analytical techniques resolve discrepancies in stability profiles under varying storage conditions?
- Methodology : Use accelerated stability testing (40°C/75% RH for 1–3 months) with HPLC-UV monitoring. Degradation products (e.g., hydrolysis of the enamide bond) can be identified via LC-MS/MS. For oxidative stability, employ forced degradation with H₂O₂ and compare with control samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
